Cholesterol b-D-glucoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
A novel method for synthesizing cholesteryl glucosides involves a five-step synthesis starting from disaccharides. The process includes protecting the hydroxy groups of sucrose using benzyl ethers, followed by acidic hydrolysis to obtain the pyranosyl moiety. This moiety is then transformed into its trichloroacetimidate derivative, which forms the glycosidic bond with cholesterol. Finally, catalytic transfer hydrogenation removes the protecting groups, yielding the desired product with a 35% overall yield .
Industrial Production Methods
While specific industrial production methods for cholesterol β-D-glucoside are not extensively documented, the general approach involves enzymatic synthesis. This method is preferred due to its efficiency and specificity in producing glycosylated compounds .
Chemical Reactions Analysis
Types of Reactions
Cholesterol β-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygenases, reducing agents, and catalysts for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to ensure optimal reaction efficiency .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with enhanced biological properties .
Scientific Research Applications
Cholesterol β-D-glucoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cholesterol β-D-glucoside involves its role as a lipid mediator. It activates heat shock transcription factor 1 in response to heat shock, increasing the expression of heat shock protein 70. This process helps cells cope with stress and maintain homeostasis .
Comparison with Similar Compounds
Similar Compounds
β-Sitosterol: A predominant phytosterol with therapeutic potential, structurally similar to cholesterol and found in plant cell membranes.
Cholesterol α-D-glucoside: Another glycosylated form of cholesterol with different glycosidic linkage.
Cholesterol sulfate: A sulfated derivative of cholesterol involved in various biological processes.
Uniqueness
Cholesterol β-D-glucoside is unique due to its specific glycosylation with β-D-glucose, which imparts distinct biological properties such as heat stress response mediation and anti-ulcer effects. Its role in forming hybrid liposomes for drug delivery further highlights its versatility and potential in biomedical applications .
Properties
Molecular Formula |
C33H54O7 |
---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
6-[[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31?,32-,33+/m0/s1 |
InChI Key |
IJLBJBCDNYOWPJ-FPMXPGQZSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Origin of Product |
United States |
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